3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 3rd position and amino groups at the 4th and 6th positions of the pyrazolo[3,4-d]pyrimidine ring. It has a molecular formula of C5H4IN5 and a molecular weight of 261.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the iodination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Reduction Reactions: The compound can be reduced to remove the iodine atom under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids to replace the iodine atom with other groups.
Reduction: Employs reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the reagents used.
Reduction Products: Deiodinated pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt cellular signaling pathways that are crucial for cell division and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with a bromine atom instead of iodine.
1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a tolyl group at the 1st position.
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Features a bromophenyl group at the 1st position.
Uniqueness: 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can be easily substituted, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILOVVXQWXBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2N)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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